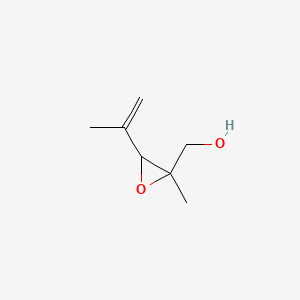
(2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol is an organic compound with the molecular formula C7H12O2 . This compound is characterized by the presence of an oxirane ring (epoxide) and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol typically involves the epoxidation of an appropriate alkene precursor. One common method is the epoxidation of 2-methyl-3-prop-1-en-2-ol using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts such as titanium silicalite-1 (TS-1) can be employed to improve the selectivity and yield of the epoxidation reaction .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products Formed
Oxidation: 2-Methyl-3-prop-1-en-2-ylmethanal or 2-Methyl-3-prop-1-en-2-ylmethanoic acid.
Reduction: 2-Methyl-3-prop-1-en-2-yl-1,2-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and alcohols.
Medicine: It is a potential precursor for the synthesis of bioactive compounds with therapeutic properties.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol involves its reactivity towards nucleophiles due to the presence of the epoxide ring. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles such as amines, thiols, and alcohols. This reactivity is exploited in various synthetic transformations to introduce new functional groups and create complex molecular architectures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-prop-1-en-2-ylmethanal: An aldehyde derivative.
2-Methyl-3-prop-1-en-2-ylmethanoic acid: A carboxylic acid derivative.
2-Methyl-3-prop-1-en-2-yl-1,2-diol: A diol derivative.
Uniqueness
(2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol is unique due to the presence of both an epoxide and a hydroxyl group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H12O2 |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(2-methyl-3-prop-1-en-2-yloxiran-2-yl)methanol |
InChI |
InChI=1S/C7H12O2/c1-5(2)6-7(3,4-8)9-6/h6,8H,1,4H2,2-3H3 |
InChI-Schlüssel |
DNPPCWBIGQWSTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1C(O1)(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


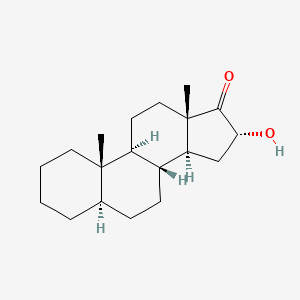
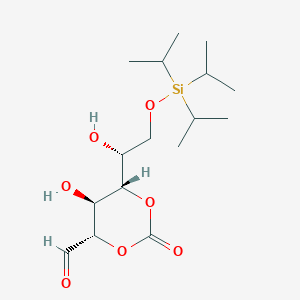
![2-(4-chlorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B13827428.png)
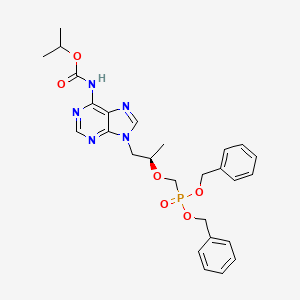

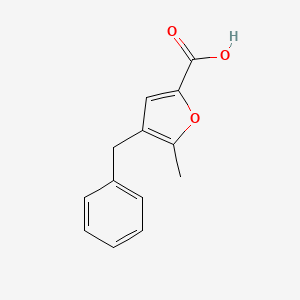
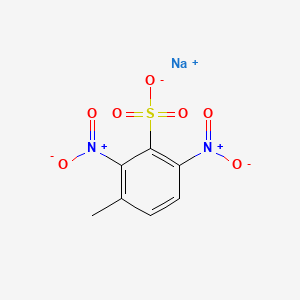
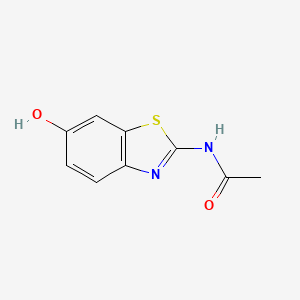

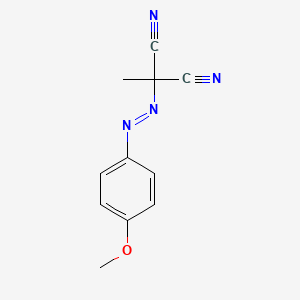
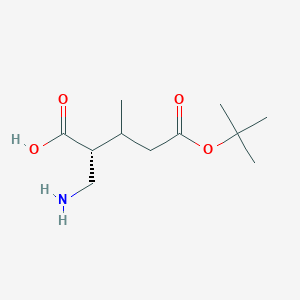
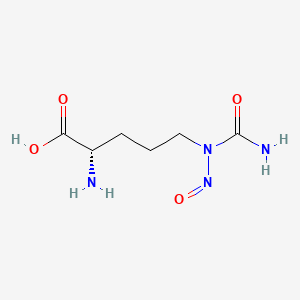
![(6S,8R)-8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B13827467.png)
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]borinic acid](/img/structure/B13827478.png)
